methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate
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Overview
Description
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate typically involves the esterification of beta-alanylalanine with methyl alcohol in the presence of a benzyloxycarbonyl protecting group. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various intermediates and products. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate: Similar in structure but contains a phenylalanine moiety instead of beta-alanylalanine.
Methyl N-[(benzyloxy)carbonyl]alanylvalinate: Contains an alanylvaline moiety, differing in the amino acid sequence.
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
56120-14-0 |
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Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C15H20N2O5/c1-11(14(19)21-2)17-13(18)8-9-16-15(20)22-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
CJZOYKZYPHUDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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